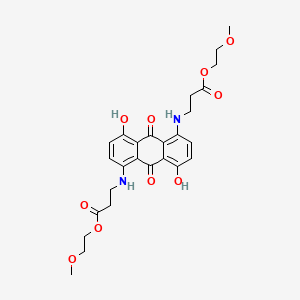

beta-Alanine, N,N'-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis-, bis(2-methoxyethyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

beta-Alanine, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis-, bis(2-methoxyethyl) ester: is a complex organic compound with a unique structure It is characterized by the presence of beta-alanine groups linked to a central anthracene core, which is further substituted with dihydroxy and dioxo groups The compound is also esterified with 2-methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Alanine, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis-, bis(2-methoxyethyl) ester typically involves multiple steps. The process begins with the preparation of the anthracene core, which is then functionalized with dihydroxy and dioxo groups. The beta-alanine groups are introduced through a condensation reaction, and the final esterification with 2-methoxyethyl groups is achieved using standard esterification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Pharmaceuticals

Beta-Alanine derivatives have been explored for their potential therapeutic effects. The compound's structure suggests possible interactions with biological targets that could lead to new drug developments.

- Antioxidant Activity: Studies indicate that beta-Alanine derivatives can exhibit antioxidant properties. This makes them potential candidates for formulations aimed at reducing oxidative stress in various diseases .

- Anticancer Potential: Research has indicated that compounds similar to beta-Alanine can inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents. The anthraquinone moiety in the compound is known for its anticancer activities .

Biochemical Research

The compound's interactions with biological systems are of interest in biochemical research.

- Enzyme Inhibition: Beta-Alanine derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This could be useful in developing inhibitors for diseases linked to enzyme dysregulation .

- Cell Signaling Modulation: Research indicates that beta-Alanine can modulate cell signaling pathways, potentially influencing cell proliferation and apoptosis. This property is particularly relevant in cancer research .

Materials Science

In materials science, beta-Alanine derivatives are being explored for their utility in developing new materials with enhanced properties.

- Polymer Chemistry: The compound can serve as a building block for synthesizing polymers with specific functional properties, such as improved thermal stability or mechanical strength .

- Nanotechnology Applications: Beta-Alanine derivatives are being investigated for use in nanomaterials due to their ability to stabilize nanoparticles and enhance their functionality in various applications .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of beta-Alanine derivatives using various assays (DPPH and ABTS). Results demonstrated that the compound effectively scavenged free radicals, suggesting its potential use in formulations aimed at combating oxidative stress-related diseases .

Case Study 2: Anticancer Activity

Research focused on the anticancer effects of beta-Alanine derivatives on various cancer cell lines showed significant inhibition of cell growth. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. These findings highlight the potential of this compound as an adjunct therapy in cancer treatment .

Mechanism of Action

The mechanism of action of beta-Alanine, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis-, bis(2-methoxyethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these proteins and influencing various biochemical pathways. The presence of dihydroxy and dioxo groups allows for specific interactions with hydrogen-bonding sites, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

- beta-Alanine, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis-, bis(2-hydroxyethyl) ester

- beta-Alanine, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis-, bis(2-ethoxyethyl) ester

Uniqueness

The uniqueness of beta-Alanine, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis-, bis(2-methoxyethyl) ester lies in its specific ester groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications .

Biological Activity

Beta-Alanine, specifically in the form of N,N'-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis-, bis(2-methoxyethyl) ester , is a compound that has garnered attention for its potential biological activities. This article reviews its effects on various biological processes, particularly in cancer research and muscle performance enhancement.

Chemical Structure and Properties

The compound consists of beta-alanine linked to a dioxo-anthracene moiety, which may influence its solubility and bioactivity. The methoxyethyl ester groups enhance its stability and bioavailability. Understanding the structure-activity relationship is crucial for elucidating its biological effects.

1. Anti-Tumor Effects

Research indicates that beta-alanine exhibits anti-tumor properties , particularly in hepatocellular carcinoma (HCC). A study highlighted the role of beta-alanine metabolism-related genes (βAMRGs) in HCC progression. The findings suggest that higher βAMRG scores correlate with better patient prognosis and distinct immune microenvironments, indicating that beta-alanine may modulate tumor behavior by influencing metabolic pathways and immune responses .

2. Muscle Performance Enhancement

Beta-alanine is widely recognized for its role as a precursor to carnosine, a dipeptide that buffers hydrogen ions in muscle cells, thereby enhancing performance during high-intensity exercise. Supplementation has been shown to:

- Increase muscle carnosine levels , which can improve exercise capacity and reduce fatigue.

- Enhance power output during short-duration, high-intensity activities. For example, one study demonstrated a significant increase in peak power output during sprints following beta-alanine supplementation .

3. Pharmacokinetics and Bioavailability

The pharmacokinetic profile of beta-alanine is essential for understanding its effectiveness as a supplement. A recent study compared controlled-release formulations of beta-alanine, revealing that a novel sustained-release formulation significantly increased bioavailability compared to traditional forms. This enhancement could lead to improved efficacy while minimizing side effects such as paresthesia .

| Parameter | Controlled Release | Traditional Form |

|---|---|---|

| C_MAX | 1.6-fold increase | Baseline |

| AUC (0 → ∞) | 2.1-fold increase | Baseline |

| Paresthesia Intensity | Increased 1.7-fold | Higher incidence |

Case Study 1: Hepatocellular Carcinoma

A comprehensive evaluation of βAMRGs in HCC patients revealed distinct subtypes based on metabolic activity associated with beta-alanine metabolism. Patients classified into clusters with higher βAMRG scores exhibited better overall survival rates, suggesting potential therapeutic targets in cancer treatment .

Case Study 2: Athletic Performance

In a randomized controlled trial involving athletes, supplementation with beta-alanine resulted in significant improvements in both anaerobic performance and lactate threshold compared to placebo groups. The study concluded that regular supplementation could enhance training adaptations by improving muscle buffering capacity .

Properties

CAS No. |

68479-79-8 |

|---|---|

Molecular Formula |

C26H30N2O10 |

Molecular Weight |

530.5 g/mol |

IUPAC Name |

2-methoxyethyl 3-[[4,8-dihydroxy-5-[[3-(2-methoxyethoxy)-3-oxopropyl]amino]-9,10-dioxoanthracen-1-yl]amino]propanoate |

InChI |

InChI=1S/C26H30N2O10/c1-35-11-13-37-19(31)7-9-27-15-3-5-17(29)23-21(15)25(33)24-18(30)6-4-16(22(24)26(23)34)28-10-8-20(32)38-14-12-36-2/h3-6,27-30H,7-14H2,1-2H3 |

InChI Key |

YVEWFPRYDOIMKL-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)CCNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NCCC(=O)OCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.